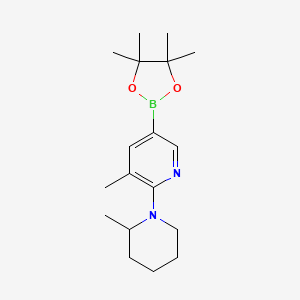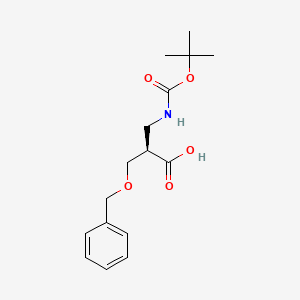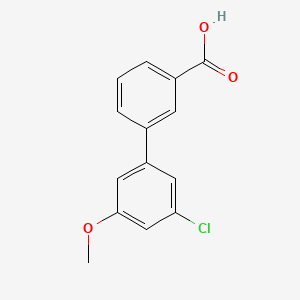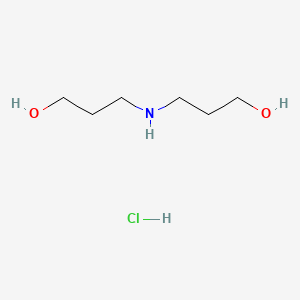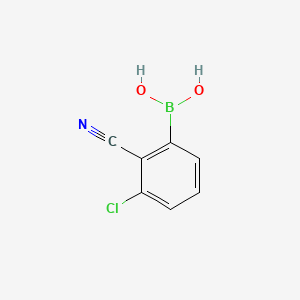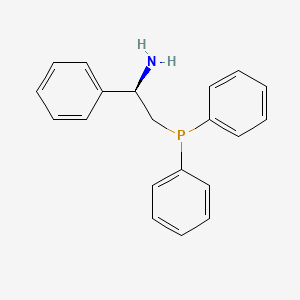![molecular formula C11H13ClF3NO B596520 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride CAS No. 1211511-40-8](/img/structure/B596520.png)
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which includes “3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride”, has been widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .Molecular Structure Analysis
The molecular structure of “3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride” is represented by the linear formula: C11H13CLF3NO . The InChI code for this compound is 1S/C11H12F3NO.ClH/c12-11(13,14)8-1-3-9(4-2-8)16-10-5-6-15-7-10;/h1-4,10,15H,5-7H2;1H .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The molecular weight of “3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride” is 267.68 .Aplicaciones Científicas De Investigación
Versatility of Pyrrolidine in Drug Discovery
The pyrrolidine ring, a core structure in compounds like 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride, is widely used in medicinal chemistry to discover new biologically active compounds. Its saturated five-membered ring structure allows for efficient exploration of pharmacophore space due to sp^3-hybridization, contributing to stereochemistry and increasing three-dimensional coverage through a phenomenon known as “pseudorotation.” This review highlights the bioactive molecules characterized by the pyrrolidine ring and its derivatives, including their synthesis, structure-activity relationship (SAR), and biological profiles influenced by stereoisomerism and substituent orientation (Li Petri et al., 2021).
Environmental Behavior of Phenoxy Acids
Phenoxy acids, closely related to the structure of interest, demonstrate high solubility in water and minimal absorption in soil, leading to their transport to surface and groundwater. The environmental behavior of these compounds, including their biodegradation, hydrolysis, and photodegradation in aquatic ecosystems, is crucial for understanding their persistence and impact. This knowledge aids in assessing the environmental fate of related compounds, such as 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride, and developing strategies for their removal or degradation (Muszyński et al., 2019).
Sorption Dynamics of Phenoxy Herbicides
The sorption behavior of phenoxy herbicides, which share a similar phenoxy group with the compound , provides insights into the environmental interactions of these chemicals. Understanding the factors influencing their sorption to soil, organic matter, and minerals is essential for evaluating the mobility and persistence of related chemicals in the environment. This knowledge informs the development of remediation techniques and environmental risk assessments for compounds with similar structures (Werner et al., 2012).
Applications in Surface-Active Agents
Research on pyrrolidone-based surfactants reveals the potential of pyrrolidone derivatives, including those resembling 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride, in enhancing the performance of surfactants. These compounds exhibit synergistic interactions with anionic surfactants and can improve solvency, compatibility, and water solubility of surfactant systems. This versatility suggests possible applications of related compounds in industrial and academic research for developing more efficient and less toxic surfactants (Login, 1995).
Direcciones Futuras
The future directions of “3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride” and its derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Mecanismo De Acción
Target of Action
Compounds with similar trifluoromethyl groups have been found to act as antagonists for the calcitonin gene-related peptide (cgrp) receptor . The CGRP receptor plays a crucial role in the transmission of pain signals in the nervous system .
Mode of Action
If it acts similarly to other trifluoromethyl-containing compounds, it may bind to the CGRP receptor, inhibiting the receptor’s activity and thus reducing pain signal transmission .
Biochemical Pathways
If it acts as a cgrp receptor antagonist, it would affect the signaling pathways associated with this receptor, potentially leading to a decrease in pain perception .
Result of Action
If it acts as a CGRP receptor antagonist, it could potentially reduce pain signal transmission, leading to a decrease in pain perception .
Propiedades
IUPAC Name |
3-[4-(trifluoromethyl)phenoxy]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)8-1-3-9(4-2-8)16-10-5-6-15-7-10;/h1-4,10,15H,5-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLWPPNOVSOMCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696529 |
Source


|
| Record name | 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride | |
CAS RN |
1211511-40-8 |
Source


|
| Record name | 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


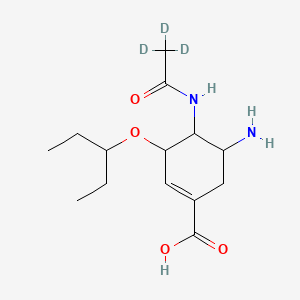
![6-Azabicyclo[3.2.1]octan-3-one](/img/structure/B596442.png)
![2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B596444.png)
![6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B596445.png)
